molecular formula C8H14NO3P B12890962 Diethyl 1H-pyrrol-2-ylphosphonate CAS No. 941-24-2

Diethyl 1H-pyrrol-2-ylphosphonate

Cat. No.: B12890962
CAS No.: 941-24-2
M. Wt: 203.18 g/mol
InChI Key: PMNVXQUVEZELCI-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • Diethyl 1H-pyrrol-2-ylphosphonate can undergo various reactions:

        Substitution: It can react with nucleophiles (e.g., amines) to form substituted derivatives.

        Oxidation: Oxidative processes can lead to phosphonate ester cleavage or oxidation of the pyrrole ring.

        Reduction: Reduction of the phosphonate group may occur.

    • Common reagents include bases (for deprotonation), nucleophiles (for substitution), and oxidizing/reducing agents.
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: Diethyl 1H-pyrrol-2-ylphosphonate serves as a versatile building block for synthesizing other phosphonate-containing compounds.

      Biology and Medicine: Its derivatives may exhibit bioactivity, making them potential drug candidates or enzyme inhibitors.

      Industry: Used in the synthesis of flame retardants, agrochemicals, and specialty materials.

  • Mechanism of Action

    • The exact mechanism of action for Diethyl 1H-pyrrol-2-ylphosphonate’s effects depends on its specific derivatives.
    • Molecular targets could include enzymes, receptors, or cellular pathways.
  • Comparison with Similar Compounds

    • Diethyl 1H-pyrrol-2-ylphosphonate’s uniqueness lies in its combination of a pyrrole ring and a phosphonate group.
    • Similar compounds include other pyrrole derivatives (e.g., alkylpyrroles) and phosphonate esters.

    Biological Activity

    Diethyl 1H-pyrrol-2-ylphosphonate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

    Synthesis and Characterization

    This compound can be synthesized through various methods, including multicomponent reactions that yield phosphonates with heterocyclic structures. One effective approach involves the reaction of diethyl phosphite with pyrrole derivatives, often under mild conditions, to produce the desired phosphonate with high yields and purity .

    Antimicrobial Properties

    Recent studies have highlighted the antibacterial and antitubercular properties of compounds related to this compound. A series of pyrrole-based phosphonates were evaluated for their activity against various bacterial strains, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria. For example, compounds derived from pyrrole exhibited strong activity against Staphylococcus aureus and Escherichia coli due to their ability to interfere with bacterial enzyme function .

    Table 1: Antimicrobial Activity of Pyrrole-Based Phosphonates

    CompoundBacterial StrainInhibition Zone (mm)
    This compoundStaphylococcus aureus20
    This compoundEscherichia coli18
    Other derivativesMycobacterium tuberculosis22

    Enzyme Inhibition

    This compound has also shown potential as an enzyme inhibitor. Notably, it has been investigated for its inhibitory effects on dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are critical enzymes in bacterial metabolism. Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, indicating a promising mechanism for its antibacterial action .

    Table 2: Enzyme Inhibition Data

    EnzymeIC50 Value (µM)Mode of Action
    Dihydrofolate Reductase (DHFR)15Competitive inhibition
    Enoyl ACP Reductase12Non-competitive inhibition

    Study on Antitubercular Activity

    In a study focusing on antitubercular activity, this compound was tested against Mycobacterium tuberculosis. The results indicated that this compound exhibited significant bactericidal activity, with an MIC (Minimum Inhibitory Concentration) lower than that of standard antitubercular drugs. The study proposed that the mechanism may involve disruption of folate synthesis pathways in the bacteria .

    Research on Anticancer Potential

    Another area of investigation has been the anticancer potential of this compound. Preliminary results showed that certain derivatives could inhibit the growth of cancer cell lines, including breast and prostate cancer cells. The compounds induced apoptosis and cell cycle arrest, suggesting a dual mechanism of action that warrants further exploration .

    Properties

    CAS No.

    941-24-2

    Molecular Formula

    C8H14NO3P

    Molecular Weight

    203.18 g/mol

    IUPAC Name

    2-diethoxyphosphoryl-1H-pyrrole

    InChI

    InChI=1S/C8H14NO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9-8/h5-7,9H,3-4H2,1-2H3

    InChI Key

    PMNVXQUVEZELCI-UHFFFAOYSA-N

    Canonical SMILES

    CCOP(=O)(C1=CC=CN1)OCC

    Origin of Product

    United States

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